molecular formula C15H12BrN3O2S B11113393 N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide

Katalognummer: B11113393
Molekulargewicht: 378.2 g/mol
InChI-Schlüssel: GJQRWYHEWWJLLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a pyridinylsulfanyl moiety.

Vorbereitungsmethoden

The synthesis of N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic effects or as a lead compound for drug development.

    Industry: It may have applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity or chemical reactivity, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(4-BROMOPHENYL)-2-[(3-CYANO-4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIDINYL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H12BrN3O2S

Molekulargewicht

378.2 g/mol

IUPAC-Name

N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12BrN3O2S/c1-9-6-13(20)19-15(12(9)7-17)22-8-14(21)18-11-4-2-10(16)3-5-11/h2-6H,8H2,1H3,(H,18,21)(H,19,20)

InChI-Schlüssel

GJQRWYHEWWJLLL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.